molecular formula C13H14N2O3 B554822 N-Acetyl-L-tryptophan CAS No. 1218-34-4

N-Acetyl-L-tryptophan

Cat. No. B554822
CAS RN: 1218-34-4
M. Wt: 246.26 g/mol
InChI Key: DZTHIGRZJZPRDV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-L-Tryptophan is a derivative of L-Tryptophan . It can be used as a competitive inhibitor to identify and characterize tryptophanases . It can also be used as an NK1 tachykinin receptor antagonist . It is a substance-P receptor antagonist, which is proposed as a potential therapeutic option against neurokinin substance P utilized for the treatment of neuroinflammation during the pathophysiology of Alzheimer’s disease .


Synthesis Analysis

N-Acetyl-L-tryptophan can be synthesized using oxaziridine reagents that mimic oxidative cyclization reactions in indole-based alkaloid biosynthetic pathways . This method, termed tryptophan chemical ligation by cyclization (Trp-CLiC), allows for highly efficient and specific tryptophan labeling .


Molecular Structure Analysis

The molecular formula of N-Acetyl-L-tryptophan is C13H14N2O3 . It is a conjugate acid of a N-acetyl-L-tryptophanate and an enantiomer of a N-acetyl-D-tryptophan .


Chemical Reactions Analysis

N-Acetyl-L-tryptophan can undergo redox-based bioconjugation reactions . It can also participate in oxidative cyclization reactions .


Physical And Chemical Properties Analysis

The molecular weight of N-Acetyl-L-tryptophan is 246.26 g/mol . It is a N-acetyl-L-amino acid that is the N-acetyl derivative of L-tryptophan .

Scientific Research Applications

  • Tryptophan Metabolism and Pharmacological Targets : N-Acetyl-L-tryptophan, a derivative of L-tryptophan, plays a role in complex metabolic pathways that yield various bioactive molecules. These metabolic pathways and their products are potential therapeutic targets in neurological, metabolic, psychiatric, and intestinal disorders (Modoux et al., 2020).

  • Spectroscopic Determination in Proteins : N-Acetyl-L-tryptophan is used in spectroscopic methods to determine tryptophan and tyrosine concentrations in proteins, which is important for understanding protein structure and function (Edelhoch, 1967).

  • Nutritional Significance and Health Benefits : N-Acetyl-L-tryptophan, as a metabolite of tryptophan, contributes to the production of serotonin, melatonin, and niacin. It plays a role in the therapy of various diseases such as autism, cardiovascular disease, and depression (Friedman, 2018).

  • Effects on Intestinal Function : This compound, through its metabolism, affects intestinal immune responses, peristalsis, and conditions like irritable bowel syndrome (Xiao, 2014).

  • Bioengineering for L-Tryptophan Production : The compound is involved in the bioengineering processes for producing L-tryptophan, an essential amino acid used in food and pharmaceutical industries (Jing et al., 2018).

  • Role in Protein Therapeutics : N-Acetyl-tryptophan is used as a stabilizer in protein therapeutics and its degradation products in these formulations are studied to understand their impact on patients (Hogan et al., 2017).

Safety And Hazards

N-Acetyl-L-tryptophan is moderately toxic by some routes and is an experimental teratogen . It emits toxic fumes of NOX when heated to decomposition .

Future Directions

N-Acetyl-L-tryptophan has potential therapeutic applications. It has been suggested as a novel therapeutic strategy for amyotrophic lateral sclerosis (ALS) . It can also be used in parenteral biotherapeutic formulations .

properties

IUPAC Name

(2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTHIGRZJZPRDV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883669
Record name L-Tryptophan, N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Acetyl-L-tryptophan

CAS RN

1218-34-4
Record name Acetyl-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyltryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tryptophan, N-acetyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Tryptophan, N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-L-tryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYL-L-TRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9264T8OAE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189.5 °C
Record name N-Acetyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Cells of the E. coli transformant were inoculated on an LB agar plate. Each colony grown on the plate was inoculated with a toothpick to a well of a microtiter plate which contained 150 μl of LB culture medium containing 50 μg/ml ampicillin and 0.02 mM IPTG, and then the microtiter plate was covered with Breathable Sealing Membrane (Nalgene). The microtiter plate was incubated at 37° C. for 18 hours while being shaken. 10 μl of the culture medium solution was added to the reaction solution containing 300 mM Tris-hydrochloride buffer (pH 8.0), 0.1% cetylpyridinium bromide, 5% N-acetyl-DL-tryptophan, 1% N-acetyl-L-tryptophan, and distilled water in the wells of a microtiter plate. The plate was incubated at 25° C. for 1 hour while being shaken. Then, D-tryptophan produced from N-acetyl-D-tryptophan was quantified by colorimetry according to the TNBS method.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Tris-hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-L-tryptophan
Reactant of Route 2
Reactant of Route 2
N-Acetyl-L-tryptophan
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-Acetyl-L-tryptophan
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-Acetyl-L-tryptophan
Reactant of Route 5
Reactant of Route 5
N-Acetyl-L-tryptophan
Reactant of Route 6
N-Acetyl-L-tryptophan

Citations

For This Compound
2,060
Citations
AC Sirianni, J Jiang, J Zeng, LL Mao… - Journal of …, 2015 - Wiley Online Library
… By quantifying cell death, we demonstrate that N-acetyl-l-tryptophan (L-NAT) and N-acetyl-DL-tryptophan are neuroprotective in NSC-34 motor neuron-like cells and/or primary motor …
Number of citations: 34 onlinelibrary.wiley.com
T Suzuki, HF Mower, MD Friesen, I Gilibert… - Free Radical Biology …, 2004 - Elsevier
… In the present study, we carried out reactions of N-acetyl-l-tryptophan (N-AcTrp) with peroxynitrite under various conditions. Four major products formed by the reaction of N-AcTrp with …
Number of citations: 93 www.sciencedirect.com
W Li, A Fotinos, Q Wu, Y Chen, Y Zhu, S Baranov… - Neurobiology of …, 2015 - Elsevier
… However, whether N-acetyl-l-tryptophan (l-NAT), an inhibitor of cytochrome c release and an antagonist of NK-1R, provides neuroprotection in ALS remains unknown. Here we …
Number of citations: 27 www.sciencedirect.com
T Yamane, T Andou, T Ashida - Acta Crystallographica Section B …, 1977 - scripts.iucr.org
… N-Acetyl-L-tryptophan … N-Acetyl-L-tryptophan was supplied by Drs Y. Shimonishi and S. Aimoto of the Institute for … Aimoto for providing the sample of N-acetyl-L-tryptophan. The …
Number of citations: 28 scripts.iucr.org
Y Pan, S Yu, J Wang, W Li, H Li, C Bai, Y Sheng, M Li… - PeerJ, 2021 - peerj.com
The aim of this study was to investigate the changes of TLR4/NLRP3 signal during hepatic ischemia-reperfusion injury (HIRI) and to verify whether N-acetyl-L-tryptophan (L-NAT) …
Number of citations: 12 peerj.com
E Thornton, MM Hassall, F Corrigan, R Vink - Parkinsonism & related …, 2014 - Elsevier
… At day 21, daily administration commenced of either l-DOPA (6 mg/kg plus 15 mg/kg of benseraside), l-DOPA with the NK1 antagonist N-acetyl-l-tryptophan (NAT) or equal volume of …
Number of citations: 26 www.sciencedirect.com
J Fernandes, J Mudgal, CM Rao, D Arora… - Toxicology …, 2018 - Taylor & Francis
… N-acetyl-L-tryptophan, a substance P antagonist could be a promising therapeutic strategy. This study was aimed to evaluate the effect of N-acetyl-L-tryptophan … of N-acetyl-L-tryptophan …
Number of citations: 25 www.tandfonline.com
H Li, Y Pan, H Wu, S Yu, J Wang, J Zheng, C Wang… - PeerJ, 2020 - peerj.com
… In order to investigate the mechnism of hepatoprotective of N-acetyl-L-tryptophan (L-NAT) against ischemia-reperfusion (I/R) injury, the effects of L-NAT were investigated in hepatic …
Number of citations: 12 peerj.com
M Souhassou, C Lecomte, RH Blessing… - … Section B: Structural …, 1991 - scripts.iucr.org
… An experimental and theoretical study of N-acetyl-L-tryptophan methylamide … An experimental and theoretical study of N-acetyl-L-tryptophan methylamide … An …
Number of citations: 60 scripts.iucr.org
J Wang, S Yu, J Li, H Li, H Jiang, P Xiao… - Pharmaceutical …, 2019 - Taylor & Francis
… Thus, we investigated the expression of SP and NK-1R during HIRI and the effects of N-acetyl-l-tryptophan (l-NAT) on RIP2/caspase-1/IL-1β during the oxidative damage of BRL cells …
Number of citations: 19 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.